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Overview
Description
RTI-150, also known as cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane derivative. It acts as a potent dopamine reuptake inhibitor and stimulant drug. RTI-150 is approximately five times more potent than cocaine and is more selective for the dopamine transporter relative to other monoamine transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-150 involves the esterification of tropane derivatives. The key intermediate, 3β-(4-methylphenyl)tropane, is reacted with cyclobutanecarboxylic acid under specific conditions to yield RTI-150. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of RTI-150 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
RTI-150 undergoes various chemical reactions, including:
Oxidation: RTI-150 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert RTI-150 to its reduced forms.
Substitution: Substitution reactions can occur at the phenyl ring or the tropane nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced tropane derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in studies of dopamine reuptake inhibitors.
Biology: Investigated for its effects on dopamine transporters and related pathways.
Medicine: Explored for potential therapeutic applications in treating disorders related to dopamine dysregulation.
Industry: Utilized in the development of new stimulant drugs and research on drug abuse potential
Mechanism of Action
RTI-150 exerts its effects by inhibiting the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This action is mediated through its high affinity for the dopamine transporter. The compound’s selectivity for the dopamine transporter over other monoamine transporters contributes to its potent stimulant effects. The rapid entry of RTI-150 into the brain is a key factor in its high abuse potential .
Comparison with Similar Compounds
RTI-150 is compared with other phenyltropane derivatives, such as:
- (−)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane
- (+)-CPCA
- Troparil
- RTI-55
- Difluoropine
Uniqueness
RTI-150 is unique due to its high potency and selectivity for the dopamine transporter. It has a faster onset of effects and a shorter duration of action compared to other similar compounds. These properties make it a valuable tool in research on the pharmacokinetics and abuse potential of stimulant drugs .
Properties
CAS No. |
752958-88-6 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1 |
InChI Key |
LBLVIDUIWXYVNG-AITUJVMLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC4CCC4)N3C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C |
Origin of Product |
United States |
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